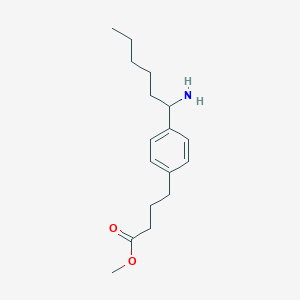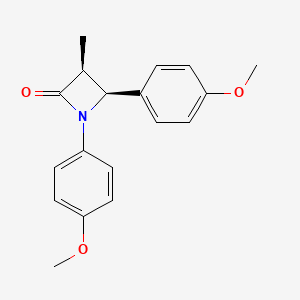
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one is a chiral azetidinone derivative characterized by the presence of two methoxyphenyl groups and a methyl group attached to the azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization with a methyl-substituted azetidinone precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
化学反应分析
Types of Reactions
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an amine or alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological activity.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other azetidinone derivatives with different substituents on the ring. Examples are:
- (3S,4S)-1,4-bis(4-hydroxyphenyl)-3-methylazetidin-2-one
- (3S,4S)-1,4-bis(4-chlorophenyl)-3-methylazetidin-2-one .
Uniqueness
The uniqueness of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
174969-85-8 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-12-17(13-4-8-15(21-2)9-5-13)19(18(12)20)14-6-10-16(22-3)11-7-14/h4-12,17H,1-3H3/t12-,17-/m0/s1 |
InChI 键 |
QROHFJVHRQCLHH-SJCJKPOMSA-N |
手性 SMILES |
C[C@H]1[C@H](N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


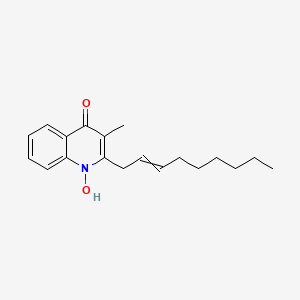
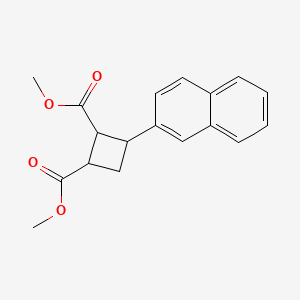
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
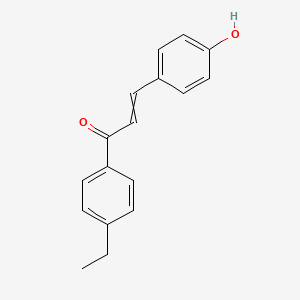
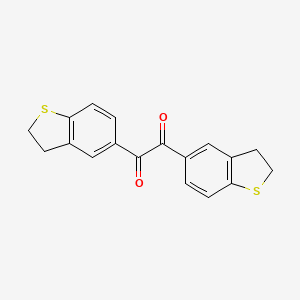
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
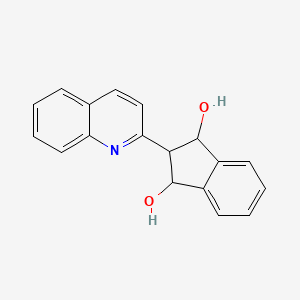
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
